
3-((3,4-dichlorophenyl)sulfonyl)-6-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((3,4-dichlorophenyl)sulfonyl)-6-methoxy-2H-chromen-2-one” is a complex organic compound. It contains a chromen-2-one group, which is a type of heterocyclic compound, a sulfonyl group attached to a 3,4-dichlorophenyl group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The chromen-2-one group would form a heterocyclic ring, the sulfonyl group would likely be attached to the 3,4-dichlorophenyl group, and the methoxy group would be attached to the chromen-2-one ring .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The chromen-2-one ring might undergo reactions at the carbonyl group or the double bond, the sulfonyl group could potentially be replaced by other groups, and the methoxy group might undergo reactions involving the oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions .
Applications De Recherche Scientifique
Crystal Structure and Synthesis
The crystal structure of closely related compounds to 3-((3,4-dichlorophenyl)sulfonyl)-6-methoxy-2H-chromen-2-one has been a subject of study, revealing insights into their molecular arrangements and potential applications in material science and organic synthesis. For example, the crystal structure determination of a derivative revealed the formation of linear chains in the crystallographic c-axis due to p-p stacking of aromatic residues, suggesting its potential application in the design of molecular materials (Manolov, Morgenstern, & Hegetschweiler, 2012).
Antibacterial and Analgesic Activities
Research on derivatives of this compound has shown promising antibacterial and analgesic activities. Novel syntheses of these compounds have resulted in derivatives that exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as analgesic activity in animal models. This highlights their potential as leads for the development of new antibacterial and pain relief agents (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).
Catalysis and Chemical Synthesis
The compound and its derivatives have been used as key intermediates in catalysis and the synthesis of biologically active molecules. For instance, novel polystyrene-supported catalysts have been developed using derivatives for the Michael addition, which is a pivotal step in the synthesis of various pharmacologically important compounds, demonstrating the utility of these molecules in green chemistry and as catalysts in organic synthesis (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).
Antimicrobial Activity and Docking Studies
The antimicrobial activity and molecular docking studies of certain derivatives have been conducted, showing favorable antimicrobial activities comparable to reference agents. These studies provide a basis for further exploration of these compounds as potential antimicrobial agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O5S/c1-22-10-2-5-14-9(6-10)7-15(16(19)23-14)24(20,21)11-3-4-12(17)13(18)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQNQAJVBKGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2663902.png)
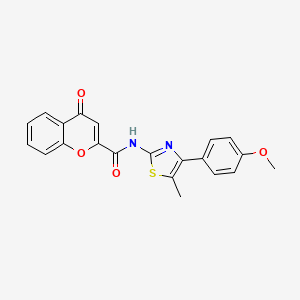
![N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2663904.png)
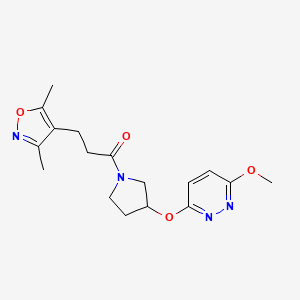
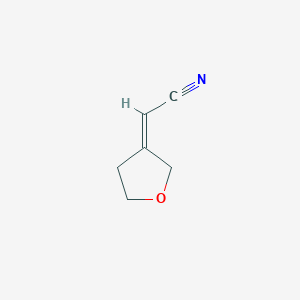
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2663908.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2663910.png)

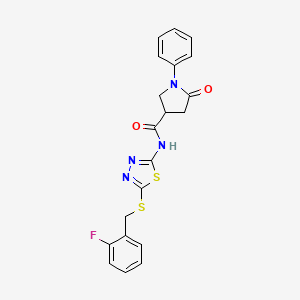
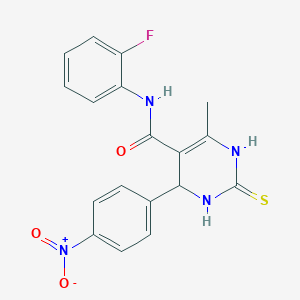
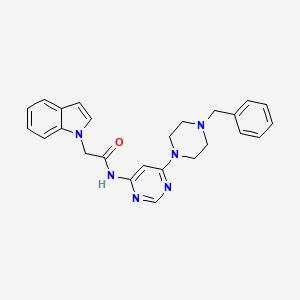

![2-bromo-N-[cyano(thiophen-3-yl)methyl]-4-methylbenzamide](/img/structure/B2663921.png)
![6,8-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride](/img/structure/B2663924.png)